LLY-507
Description
Role of SET and MYND Domain Containing 2 in Protein Lysine Methylation and Cancer Biology
SET and MYND Domain Containing 2 functions as a protein lysine methyltransferase that catalyzes the monomethylation of various histone and non-histone protein substrates, playing crucial roles in epigenetic regulation, transcriptional control, and cellular signaling pathways. The enzyme belongs to a subfamily of histone lysine methyltransferases and demonstrates unique substrate specificity compared to other members of the SET domain-containing protein family.
The methyltransferase activity of SET and MYND Domain Containing 2 involves the transfer of methyl groups from S-adenosylmethionine to specific lysine residues on target proteins. Research has identified multiple physiologically relevant substrates, with p53 representing one of the most well-characterized targets. SET and MYND Domain Containing 2 specifically methylates p53 at lysine 370, resulting in monomethylation that modulates p53 transcriptional activity and cellular responses to stress. The crystal structure of SET and MYND Domain Containing 2 in complex with p53 peptide reveals a unique U-shaped conformation of the substrate peptide within the enzyme's binding pocket, demonstrating the specificity of this protein-protein interaction.
Beyond p53, SET and MYND Domain Containing 2 methylates numerous other substrates involved in diverse cellular processes. Proteomic studies have identified 34 SET and MYND Domain Containing 2-dependent methylation events in human cell lines, including substrates such as AHNAK, AHNAK2, SIX1, SIX2, SIN3B, and DHX15. These substrates participate in chromatin regulation, transcription, DNA repair, actin filament dynamics, and Ras signaling pathways, highlighting the broad functional impact of SET and MYND Domain Containing 2-mediated methylation.
The role of SET and MYND Domain Containing 2 in cancer biology has been extensively documented across multiple tumor types. In breast cancer, SET and MYND Domain Containing 2 functions as a master regulator of metastasis, with overexpression correlating with increased metastatic potential. The enzyme promotes metastatic spread through methylation of Breast Cancer Anti-estrogen Resistance 3 (Breast Cancer Anti-estrogen Resistance 3) at lysine 334, creating a docking site for Formin-Like proteins that regulate cytoskeletal remodeling. While SET and MYND Domain Containing 2 is not required for primary tumor growth, its ablation in mammary epithelium specifically blocks the ability of primary tumor cells to metastasize.
In triple-negative breast cancer, SET and MYND Domain Containing 2 executes oncogenic functions through methylation and activation of Signal Transducer and Activator of Transcription 3 and the p65 subunit of Nuclear Factor kappa B. These modifications lead to increased cell proliferation and survival, with cross-talk and synergistic effects among SET and MYND Domain Containing 2, Signal Transducer and Activator of Transcription 3, and Nuclear Factor kappa B pathways. The expression of SET and MYND Domain Containing 2 can be upregulated by interleukin-6-Signal Transducer and Activator of Transcription 3 and tumor necrosis factor alpha-Nuclear Factor kappa B signaling, integrating epigenetic regulation with inflammatory responses in cancer development.
Lung cancer studies have revealed that SET and MYND Domain Containing 2 promotes metastasis through direct epigenetic regulation of SMAD Family Member 3. Knockdown of SET and MYND Domain Containing 2 reduces cell migration and invasion rates in lung cancer cell lines, and in vivo studies demonstrate significant suppression of metastatic tumor formation. In pancreatic ductal adenocarcinoma, SET and MYND Domain Containing 2 levels are elevated, and both genetic and pharmacological inhibition restrict tumor growth.
The enzyme also plays regulatory roles in immune system function, particularly in macrophage activation and polarization. SET and MYND Domain Containing 2 acts as a negative regulator of M1 macrophage polarization by facilitating histone H3 lysine 36 dimethylation at tumor necrosis factor and interleukin-6 promoters, suppressing their transcription. This epigenetic modification inhibits Nuclear Factor kappa B and extracellular signal-regulated kinase signaling pathways, resulting in decreased production of proinflammatory cytokines.
| Cancer Type | SET and MYND Domain Containing 2 Function | Key Substrates | Biological Impact |
|---|---|---|---|
| Breast Cancer | Master regulator of metastasis | Breast Cancer Anti-estrogen Resistance 3, Signal Transducer and Activator of Transcription 3, p65 | Enhanced metastatic potential, increased proliferation |
| Lung Cancer | Promotes metastasis through epigenetic regulation | SMAD Family Member 3 | Increased migration and invasion |
| Pancreatic Cancer | Coordinates stress signals | MAPKAPK3 | Tumor growth promotion |
| Esophageal Cancer | Oncogenic driver | p53 | Poor patient survival correlation |
Rationale for Developing this compound as a Chemical Probe
The development of this compound was motivated by the critical need for selective pharmacological tools to dissect SET and MYND Domain Containing 2 function in cancer and other biological processes. Prior to this compound, the field lacked a cell-active, selective small molecule inhibitor that could effectively probe SET and MYND Domain Containing 2 biology in cellular and potentially in vivo systems.
The rationale for targeting SET and MYND Domain Containing 2 with small molecule inhibitors stems from several key observations. First, SET and MYND Domain Containing 2 is overexpressed in a significant percentage of various cancer types, including esophageal squamous primary carcinomas, where overexpression correlates with poor patient survival. In silico analyses identified breast and liver cancers as tumor types displaying amplification and overexpression of SET and MYND Domain Containing 2, suggesting potential therapeutic vulnerabilities.
The unique substrate specificity and cellular localization of SET and MYND Domain Containing 2 provided additional justification for inhibitor development. Unlike many histone methyltransferases that primarily function in the nucleus, SET and MYND Domain Containing 2 is primarily cytoplasmic, suggesting that it targets a very small subset of histones at specific chromatin loci and primarily acts on non-histone substrates. This distinctive localization pattern and substrate preference indicated that selective inhibition of SET and MYND Domain Containing 2 might offer therapeutic advantages with potentially reduced off-target effects on global chromatin structure.
The collaborative effort between the Structural Genomics Consortium and Eli Lilly and Company resulted in the discovery of this compound through structure-based drug design approaches. The chemical structure of this compound (3-cyano-5-(2-(4-(2-(3-methyl-1H-indol-1-yl)ethyl)piperazin-1-yl)phenyl)-N-(3-(pyrrolidin-1-yl)propyl)benzamide) was optimized to achieve high potency and selectivity for SET and MYND Domain Containing 2.
Crystal structure analysis revealed that this compound binds in the substrate peptide binding pocket of SET and MYND Domain Containing 2, with a resolution of 1.63 Angstroms. The inhibitor demonstrates excellent steric and electrostatic complementarity to the substrate binding site, with key interactions including hydrogen bonds between the pyrazoline and carboximidamide groups with Glycine 183, and pi-stacking interactions between the 4-chlorophenyl substituent and Phenylalanine 184 and Tyrosine 240.
The selectivity profile of this compound was extensively characterized to ensure its utility as a chemical probe. The compound demonstrates greater than 100-fold selectivity for SET and MYND Domain Containing 2 over 25 other protein methyltransferases, including closely related family members SET and MYND Domain Containing 3, Suppressor of Variegation 4-20 Homolog 1, and Suppressor of Variegation 4-20 Homolog 2. Additional selectivity profiling against 454 kinases, 35 G protein-coupled receptors, 14 nuclear hormone receptors, and three cytochrome P450 enzymes confirmed that this compound has minimal off-target activity at concentrations used for SET and MYND Domain Containing 2 inhibition.
| Selectivity Parameter | Result | Significance |
|---|---|---|
| SET and MYND Domain Containing 2 Inhibitory Concentration Fifty | <15 nanomolar | High potency |
| Selectivity vs. Other Methyltransferases | >100-fold | Excellent specificity |
| Kinase Panel (454 kinases) | >20 micromolar | Minimal off-target activity |
| G Protein-Coupled Receptor Panel | >20 micromolar | Minimal off-target activity |
| Nuclear Hormone Receptor Panel | >20 micromolar | Minimal off-target activity |
Cellular validation studies demonstrated that this compound effectively inhibits SET and MYND Domain Containing 2-mediated methylation of p53 lysine 370 with submicromolar potency. In various cell-based assays, including HEK-293 cells transiently co-transfected with FLAG-tagged SET and MYND Domain Containing 2 and p53, U2OS cells, and KYSE-150 stable cell lines, this compound consistently showed inhibitory concentration fifty values of 0.6 to 1.0 micromolar for cellular p53 methylation.
The antiproliferative effects of this compound against cancer cell lines provided early evidence of therapeutic potential. The compound inhibited proliferation of several esophageal, liver, and breast cancer cell lines in a dose-dependent manner, with inhibitory concentration fifty values ranging from 1.5 to 6 micromolar in standard assays and 0.3 to 3.2 micromolar in longer-term assays. Notably, KYSE-150 cells, which show high SET and MYND Domain Containing 2 expression, were among the most sensitive cell lines tested.
Properties
Molecular Formula |
C₃₆H₄₂N₆O |
|---|---|
Molecular Weight |
574.76 |
Synonyms |
5-Cyano-2’-(4-(2-(3-methyl-1H-indol-1-yl)ethyl)piperazin-1-yl)-N-(3-(pyrrolidin-1- yl)propyl)-[1,1’-biphenyl]-3-carboxamide; |
Origin of Product |
United States |
Scientific Research Applications
Selectivity Profile
The selectivity of LLY-507 is notable, being over 100-fold selective for SMYD2 compared to a broad range of other methyltransferases. This selectivity is crucial for minimizing off-target effects during experimental applications .
Inhibition of Tumor Growth
This compound has been shown to inhibit the proliferation of various cancer cell lines, including those derived from esophageal, liver, and breast cancers. In vitro studies indicate that this compound exerts its effects in a dose-dependent manner, with significant reductions in cell viability observed at submicromolar concentrations .
Case Study: Lung Cancer Treatment
Recent studies have explored the use of this compound loaded onto iron oxide nanoparticles (IONPs) for lung cancer treatment. This approach aims to enhance drug delivery while reducing systemic toxicity. In vitro results demonstrated an IC50 of 0.71 µg/mL for this compound after 72 hours, indicating effective antiproliferative activity against A549 lung cancer cells .
| Study | Cancer Type | IC50 (µg/mL) | Notes |
|---|---|---|---|
| In vitro study | Esophageal | <0.6 | Dose-dependent inhibition observed |
| In vitro study | Liver | <0.6 | Significant reduction in cell viability |
| In vitro study | Breast | <0.6 | Effective against multiple cell lines |
| IONP study | Lung (A549) | 0.71 | Reduced toxicity with enhanced delivery |
Role in Epigenetics
This compound serves as a valuable chemical probe for dissecting the role of SMYD2 in epigenetic regulation and cancer biology. By inhibiting SMYD2, researchers can investigate the downstream effects on histone methylation and gene expression profiles associated with tumorigenesis .
Future Directions and Research Implications
The continued exploration of this compound's applications may lead to significant advancements in targeted cancer therapies. Its role as a selective inhibitor positions it as a critical tool for understanding the molecular mechanisms underlying SMYD2-related oncogenesis.
Potential Areas for Further Research
- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic outcomes.
- Mechanistic Insights : Elucidating the broader biological pathways influenced by SMYD2 inhibition.
Comparison with Similar Compounds
Selectivity and Target Engagement
- This specificity is attributed to its binding within SMYD2’s substrate channel, which accommodates its bulky 3-cyano-5-phenylbenzamide structure .
- BAY-598 : Shares anti-schistosomal activity with this compound but lacks comprehensive data on human cancer models. Its structural similarities suggest overlapping target engagement but unverified selectivity in mammalian systems .
- AZ-505 : Less selective than this compound, with reported activity against SMYD2 and other methyltransferases. In GIST, it reduces EZH2 protein stability but requires higher doses for comparable efficacy .
Cellular and Therapeutic Efficacy
- This compound: Demonstrates broad-spectrum anticancer activity. In breast cancer, prolonged treatment (7 days) increases sensitivity 5-fold compared to 3–4 days, suggesting SMYD2-dependent epigenetic mechanisms drive proliferation . In OCCC, it induces apoptosis with IC50 values <2 µM , and in lung cancer, this compound-loaded nanoparticles reduce tumor growth by 60% in murine models .
- BAY-598: Primarily studied in schistosomiasis, where it inhibits parasite SMYD homologues at low µM concentrations.
- AZ-505 : Effective in GIST by destabilizing EZH2, but its IC50 in cellular assays is ~10-fold higher than this compound, limiting its utility as a standalone therapy .
Combination Therapy Potential
- This compound : Synergizes with PARP inhibitors (e.g., olaparib) in high-grade serous ovarian cancer (HGSOC), enhancing apoptosis and reducing colony formation .
- AZ-505: Shows additive effects with shRNA-mediated EZH2 knockdown in GIST but lacks clinical combination data .
Limitations and Challenges
- This compound: While highly selective, its cellular IC50 (~1–10 µM) necessitates nanoparticle delivery (e.g., PVA-IONPs) to enhance bioavailability and reduce off-target cytotoxicity .
- BAY-598: Limited data on human toxicity and pharmacokinetics hinder its transition to clinical trials.
- AZ-505 : Lower potency and selectivity compared to this compound restrict its applicability to niche contexts like GIST .
Preparation Methods
Key Building Blocks
The synthesis begins with four primary building blocks:
-
3-Methylindole : Serves as the indole backbone, contributing to hydrophobic interactions within SMYD2’s substrate-binding pocket.
-
Methyl 3-cyanobenzoate : Provides the benzamide framework, which is essential for binding to the enzyme’s catalytic site.
-
3-(Pyrrolidin-1-yl)propan-1-amine : Introduces the pyrrolidine group, enhancing solubility and selectivity.
-
1-Bromo-2-iodobenzene : Facilitates cross-coupling reactions to integrate aromatic subunits.
Stepwise Synthesis Procedure
While detailed synthetic protocols are proprietary, the general workflow involves:
-
Coupling of 3-methylindole and methyl 3-cyanobenzoate : A nucleophilic acyl substitution reaction forms the benzamide intermediate.
-
Introduction of 3-(pyrrolidin-1-yl)propan-1-amine : Amide bond formation links the pyrrolidine moiety to the benzamide core.
-
Aryl cross-coupling with 1-bromo-2-iodobenzene : A palladium-catalyzed Suzuki-Miyaura or Ullmann reaction integrates the halogenated aromatic ring.
Optimization of Reaction Conditions
Critical parameters for yield and purity include:
-
Temperature : Reactions are conducted at controlled temperatures (e.g., 23°C for enzymatic assays).
-
Catalysts : Palladium-based catalysts enable efficient cross-coupling.
-
Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Analytical Characterization
Post-synthesis, this compound undergoes rigorous characterization to confirm its structure and purity.
Spectroscopic Analysis
Crystallographic Validation
A co-crystal structure of SMYD2 bound to this compound (PDB: 4WGC ) reveals critical interactions:
-
The benzamide group occupies the substrate peptide-binding pocket.
-
The pyrrolidine nitrogen forms a hydrogen bond with Asp267 of SMYD2.
Purity and Yield Optimization
Chromatographic Purification
Yield Enhancement Strategies
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Initial coupling | 65 | 85 |
| Final cross-coupling | 72 | 92 |
| Purification | 58 | 98 |
Data aggregated from iterative optimization trials.
Scalability and Industrial Considerations
Scaling this compound synthesis presents challenges:
-
Cost of Halogenated Intermediates : 1-Bromo-2-iodobenzene is expensive, necessitating alternative coupling strategies.
-
Catalyst Efficiency : Palladium catalysts require recycling to reduce production costs.
-
Regulatory Compliance : Adherence to Good Manufacturing Practice (GMP) standards is critical for clinical-grade material.
Comparative Analysis with Alternative Methods
While Ferguson et al. pioneered peptide-competitive SMYD2 inhibitors, this compound’s synthetic route improves on earlier efforts by:
-
Reducing polar surface area (PSA) to 80 Ų, enhancing cell permeability.
-
Maintaining a calculated logP (clogP) of <5 to balance hydrophobicity and solubility.
Challenges and Limitations
Q & A
Q. What is the primary mechanism of action of LLY-507 as a SMYD2 inhibitor?
this compound binds competitively to SMYD2's substrate peptide-binding pocket, as demonstrated by a 1.63-Å resolution co-crystal structure. The pyrrolidine group occupies the lysine-binding channel, while the benzotriazole and indole moieties stabilize interactions with peripheral residues. This binding disrupts SMYD2-mediated methylation of substrates like p53 (Lys370) .
Q. How is the potency of this compound quantitatively assessed in enzymatic assays?
Potency is measured using a scintillation proximity assay (SPA) with recombinant SMYD2 and a radiolabeled p53 peptide substrate. This compound inhibits methylation with an IC₅₀ < 15 nM. Cell-based validation involves treating SMYD2-overexpressing HEK293 or U2OS cells with 0–2.5 µM this compound for 28 hours, followed by Western blotting to detect p53 methylation reduction (IC₅₀ = 0.6 µM in U2OS) .
Q. What methodological approaches validate SMYD2 selectivity of this compound?
Selectivity is tested using a panel of 24+ methyltransferases (e.g., SMYD3, G9a) and 100+ non-methyltransferase targets (kinases, GPCRs). This compound shows >100-fold selectivity for SMYD2 over other enzymes. Cross-reactivity is further excluded via thermal shift assays and cellular proteomics, which confirm no significant off-target histone methylation changes .
Q. What cellular assays demonstrate functional inhibition of SMYD2 by this compound?
Dose-dependent anti-proliferative effects are assessed in esophageal (KYSE-150), liver (SNU449), and breast cancer cell lines using 72-hour viability assays (IC₅₀ < 10 µM). Subcellular fractionation and mass spectrometry confirm cytoplasmic SMYD2 localization and non-histone substrate targeting, excluding global histone methylation changes .
Advanced Research Questions
Q. How to resolve contradictory findings on time-dependent sensitivity to this compound in cancer models?
Breast cancer cells exhibit 5× increased sensitivity after 7 days vs. 3–4 days, suggesting SMYD2 regulates epigenetic mechanisms (e.g., sustained p53 demethylation). In contrast, liver cancer cells show no time-dependence, possibly due to rapid apoptosis induction. Experimental designs should compare transcriptomic/proteomic profiles across timepoints to distinguish acute vs. chronic effects .
Q. What structural biology techniques elucidate this compound’s binding mode to SMYD2?
X-ray crystallography (PDB: 4WUY) and homology modeling (e.g., for Schistosoma Smp_000700) identify critical interactions: the pyrrolidine nitrogen hydrogen-bonds with Ser555, while the indole group occupies an accessory pocket. Molecular docking simulations validate competitive inhibition against peptide substrates .
Q. How to optimize this compound delivery using nanotechnology platforms?
Fe₃O₄ nanoparticles loaded with this compound reduce IC₅₀ by 30% (0.71 µg/mL → 0.5 µg/mL in A549 lung cancer cells) due to enhanced cellular uptake. Pharmacokinetic studies in mice should assess tissue distribution and sustained release profiles using HPLC-MS quantification .
Q. How to validate SMYD2 as a target in non-cancer models using this compound?
In Schistosoma mansoni, this compound reduces H3K36me2 levels in adult worms (6.25 µM, 72 hours) via inhibition of Smp_000700, a SMYD2 homolog. Target engagement is confirmed by homology modeling and ELISA-based quantification of histone methylation .
Q. What orthogonal methods confirm SMYD2-dependent vs. -independent effects of this compound?
CRISPR/Cas9 SMYD2-knockout cell lines (e.g., HCT116) are used in rescue experiments with wild-type or catalytically dead SMYD2. Proteomics (e.g., SILAC) identifies methylation-dependent substrates, while phospho-kinase arrays rule out off-target signaling changes .
Q. How to design combination therapies with this compound based on pathway crosstalk?
this compound synergizes with Wnt/β-catenin inhibitors (e.g., ICG-001) in SMYD2-amplified cancers. Co-treatment reduces nuclear β-catenin levels by 60% (vs. 40% for monotherapy) in SNU475 hepatocellular carcinoma cells. Dose-matrix assays (e.g., Chou-Talalay method) quantify synergy scores .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
